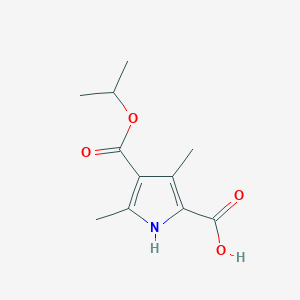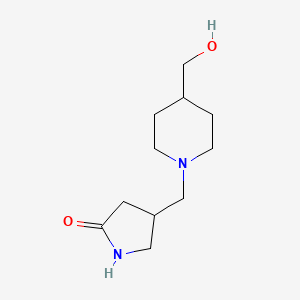
4-(isopropoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Isopropoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid is a complex organic compound characterized by its pyrrole ring structure, which is substituted with isopropoxycarbonyl and carboxylic acid functional groups
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3,5-dimethyl-1H-pyrrole-2-carboxylic acid as the starting material.
Isopropoxycarbonylation: The carboxylic acid group is then converted to an isopropoxycarbonyl group through a reaction with isopropyl chloroformate in the presence of a base such as triethylamine.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to minimize by-products and maximize yield.
Types of Reactions:
Oxidation: The pyrrole ring can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to reduce the carboxylic acid group to alcohols or other reduced forms.
Substitution: Substitution reactions at the pyrrole ring can introduce different functional groups, altering the compound's properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Pyrrole-2-carboxylic acid derivatives.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: Derivatives with different functional groups attached to the pyrrole ring.
科学研究应用
Chemistry: This compound is used in organic synthesis as a building block for more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in synthetic chemistry.
Biology: In biological research, 4-(isopropoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid can be used to study enzyme interactions and metabolic pathways. Its structural similarity to natural compounds allows it to be used as a probe in biological systems.
Medicine: The compound has potential applications in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways. Its ability to interact with various enzymes and receptors makes it a valuable candidate for medicinal chemistry.
Industry: In the chemical industry, this compound can be used as an intermediate in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism by which 4-(isopropoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological system and the desired therapeutic effect.
相似化合物的比较
4-(Propoxycarbonyl)phenylboronic acid: Similar in structure but contains a phenylboronic acid group instead of a pyrrole ring.
3,5-Dimethyl-1H-pyrrole-2-carboxylic acid: Lacks the isopropoxycarbonyl group, making it less reactive in certain chemical reactions.
Uniqueness: 4-(Isopropoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid is unique due to its combination of the pyrrole ring and the isopropoxycarbonyl group. This combination provides distinct chemical properties and reactivity compared to similar compounds, making it valuable in various scientific and industrial applications.
属性
IUPAC Name |
3,5-dimethyl-4-propan-2-yloxycarbonyl-1H-pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-5(2)16-11(15)8-6(3)9(10(13)14)12-7(8)4/h5,12H,1-4H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUDAPQLSIBPJFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)OC(C)C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-[4-(4-CHLOROBENZOYL)PIPERAZIN-1-YL]-6-(PYRROLIDIN-1-YL)PYRIDAZINE](/img/structure/B2785756.png)
![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2785758.png)


![2-[(3-Methylpiperidin-1-yl)methyl]pyridine](/img/structure/B2785762.png)



![2-(4-fluorophenyl)-4H-chromeno[4,3-c]pyrazole](/img/structure/B2785770.png)
